2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
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Overview
Description
N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester is a nitrosamine compound that has garnered attention due to its potential mutagenic and carcinogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester typically involves the nitrosation of N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester. This process requires the presence of nitrite ions, which react with the amine group to form the nitrosamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the nitrosamine .
Industrial Production Methods
Industrial production of this compound is not common due to its potential health risks. it can be inadvertently formed during the manufacturing of sunscreen products containing Padimate O (4-N,N’-dimethylamino-benzoic acid, 2-ethylhexyl ester) when nitrite contaminants are present .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially harmful species.
Reduction: Reduction reactions can break down the nitrosamine group, potentially reducing its mutagenic properties.
Substitution: The nitrosamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the nitrosamine group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester has been studied extensively in scientific research due to its potential health risks. Some of its applications include:
Chemistry: Used as a model compound to study nitrosamine formation and mitigation strategies.
Biology: Investigated for its mutagenic and carcinogenic effects on various biological systems.
Medicine: Studied in the context of its presence as a contaminant in pharmaceutical products and its potential health impacts.
Industry: Examined for its formation during the manufacturing of sunscreen products and other personal care items
Mechanism of Action
The mechanism by which N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester exerts its effects involves the formation of DNA adducts, which can lead to mutations and potentially cancer. The compound is metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine that is highly carcinogenic and has been found as a contaminant in various products.
N-Nitrosomethylphenylamine (NMPA): Studied for its mutagenic effects and potential health risks.
Uniqueness
N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester is unique due to its specific structure and the context in which it is studied. Its presence as a contaminant in sunscreen products highlights the importance of monitoring and mitigating nitrosamine impurities in consumer products .
Properties
IUPAC Name |
2-ethylhexyl 4-[methyl(nitroso)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXIYXZDORTIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924057 |
Source
|
Record name | 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122021-01-6 |
Source
|
Record name | 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122021016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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